molecular formula C19H22N2O3 B4943964 N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide

N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide

Cat. No. B4943964
M. Wt: 326.4 g/mol
InChI Key: HPSNIJJCVXGKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Inflammation research has shown that this compound can reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide exerts its effects through the activation of adenosine A3 receptors. Adenosine A3 receptors are widely distributed in various tissues, including the brain, heart, and immune cells. Activation of these receptors has been shown to regulate various physiological processes, including inflammation, cell proliferation, and neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit leukocyte migration, and reduce tissue damage. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage, reduce oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a highly selective adenosine A3 receptor agonist, which allows for the specific activation of this receptor. It also has a long half-life, which allows for sustained activation of the receptor. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide research include further studies in cancer, inflammation, and neurodegenerative disorders.

Synthesis Methods

N-(4-isopropylbenzyl)-N'-(3-methoxyphenyl)ethanediamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylbenzylamine, which is then reacted with 3-methoxybenzaldehyde to form the Schiff base intermediate. The final step involves the reduction of the Schiff base with sodium borohydride to yield this compound.

properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-9-7-14(8-10-15)12-20-18(22)19(23)21-16-5-4-6-17(11-16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSNIJJCVXGKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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